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Compound of Interest

Compound Name: 2-(4-I0DO-PHENYL)-OXAZOLE

Cat. No.: B060803

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their
wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-
inflammatory properties.[1][2] Computational chemistry plays a pivotal role in the rational
design and development of novel oxazole-based therapeutic agents.[1] Techniques such as
Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are
employed to elucidate electronic structures, predict reactivity, and model interactions with
biological targets.[1][3][4] These computational insights are invaluable for understanding
structure-activity relationships (SAR) and optimizing the pharmacological profiles of lead
compounds.

Methodologies in Computational Analysis

The following sections detail the common computational protocols applied to oxazole
derivatives, based on methodologies reported in the literature.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
many-body systems. It is widely applied to determine optimized geometries, electronic
properties, and vibrational frequencies of molecules.[1]

Experimental Protocol: A Representative DFT Calculation
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e Molecular Structure Preparation: The 3D structure of the oxazole derivative is built using
software such as GaussView or Avogadro.

o Geometry Optimization: The initial structure is optimized to find the lowest energy
conformation. This is typically performed using a specific functional and basis set. A
commonly used combination for organic molecules is the B3LYP functional with the 6-
311+G(d) basis set.[5]

e Frequency Calculations: Following optimization, frequency calculations are performed at the
same level of theory to confirm that the optimized structure corresponds to a true energy
minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic
properties and vibrational spectra.

» Electronic Property Analysis: From the optimized geometry, various electronic properties are
calculated. These include:

o Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-
LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[1]

o Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the
charge distribution and predict sites for electrophilic and nucleophilic attack.

o Mulliken Population Analysis: This analysis provides information on the net atomic charges

within the molecule.

o Software: A widely used software package for these calculations is Gaussian 09.[1][5]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one
molecule to a second when bound to each other to form a stable complex. It is extensively
used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the
active site of a protein.

Experimental Protocol: A Typical Molecular Docking Workflow
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» Ligand Preparation: The 3D structure of the oxazole derivative is prepared. This involves
generating a low-energy conformation and assigning correct atom types and charges.

o Receptor Preparation: The 3D crystal structure of the target protein is obtained from a
repository like the Protein Data Bank (PDB). The protein structure is prepared by removing
water molecules, adding hydrogen atoms, and assigning charges.

e Binding Site Definition: The active site of the protein is defined, typically based on the
location of a co-crystallized ligand or through computational prediction methods.

e Docking Simulation: A docking program is used to place the ligand into the defined binding
site in various orientations and conformations. The program then scores these poses based
on a scoring function that estimates the binding affinity.

e Analysis of Results: The resulting docked poses are analyzed to identify the most likely
binding mode. This includes examining intermolecular interactions such as hydrogen bonds,
hydrophobic interactions, and pi-stacking.

o Software: Commonly used software for molecular docking includes GOLD (Genetic
Optimization for Ligand Docking) and suites like Schrodinger.[4]

Quantitative Data from Computational Studies of
Oxazole Derivatives

The following tables summarize representative quantitative data extracted from computational
studies on various oxazole and benzoxazole derivatives. This data illustrates the types of
results obtained from such analyses.

Table 1: DFT-Calculated Electronic Properties of Representative Oxazole Derivatives
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HOMO Energy  LUMO Energy Energy Gap Dipole Moment

Compound
(eV) (eV) (AE) (eV) (Debye)

N-((1H-

benzo[d]imidazol

-2- -5.6518 -0.8083 4.8435 Not Reported
yl)methyl)oxazol-

2-amine[1]

4,4'-
bis(benzoxazol-

Not Reported Not Reported Not Reported 2.05
2-yl)terphenyl

(B.1)[5]

B.1 Derivative
with -NH2 groups  Not Reported Not Reported Not Reported 4.09
(B.2)[5]

B.1 Derivative
with -NO2 Not Reported Not Reported Not Reported 7.22
groups (B.3)[5]

B.1 Derivative
with -NH2 and - Not Reported Not Reported Not Reported 9.09
NO2 (B.4)[5]

Table 2: DFT-Calculated Geometrical Parameters for an Oxazole Derivative

Parameter Bond/Angle Value (B3LYP/6-31G(d,p))
Bond Angle N15-C16-012 114.1°

Bond Angle 012-C13-C14 107.4°

Bond Angle 012-C16-N11 117.1-124.0°

Dihedral Angle 012-C16-N11-C10 170-180.0°

Data for N-((1H-
benzo[d]imidazol-2-

yl)methyl)oxazol-2-amine.[1]
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Table 3: Molecular Docking Binding Energies of Heterocyclic Compounds against Various

Targets
Compound Class Protein Target Binding Energy (kcal/mol)
MurC (UDP-N-
Indole-based Heterocycles[6] ]
7] acetylmuramate-L-alanine -11.5
ligase)
Indole-based Heterocycles[6] Human Lanosterol 14a- 85
[7] demethylase '
1,3,4-Oxadiazole -11.66 (converted from -48.89
o VEGFR2
Derivatives|8] kJ/mol)
1,3,4-Oxadiazole -8.16 (converted from -34.19
L EGFR
Derivatives|[8] kJ/mol)

Visualizations of Computational Workflows and
Concepts

The following diagrams, created using the DOT language, illustrate key workflows and
relationships in the computational study of drug candidates.
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A typical workflow for computational chemistry in drug discovery.
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Logical relationship between computational and experimental data in SAR.

Conclusion

While specific computational data for 2-(4-I0DO-PHENYL)-OXAZOLE is not readily available
in published literature, the established methodologies for analogous oxazole derivatives
provide a clear and detailed blueprint for such an investigation. The combination of DFT for
understanding intrinsic molecular properties and molecular docking for predicting biological
interactions forms a powerful in silico approach. The data and protocols summarized in this
guide offer valuable insights for researchers and scientists engaged in the development of
novel oxazole-based therapeutic agents, enabling the prediction of molecular behavior and the
rational design of more effective drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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